molecular formula C47H51NO14 B016692 Paclitaxel-d5 CAS No. 1129540-33-5

Paclitaxel-d5

Cat. No. B016692
M. Wt: 858.9 g/mol
InChI Key: RCINICONZNJXQF-JQTCHTAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of paclitaxel derivatives, including paclitaxel-d5, involves complex chemical processes. For instance, the ABC ring of paclitaxel has been synthesized using SmI2-mediated cyclization, highlighting a convergent synthetic approach to its complex structure (Fukaya et al., 2015). Additionally, the total synthesis of paclitaxel has been achieved through methods such as double Rubottom oxidation, demonstrating the chemical feasibility of synthesizing such a complex molecule (Iiyama et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of paclitaxel has been determined, providing insight into its conformational preferences and potential interactions with microtubules (Mastropaolo et al., 1995). This structural information is crucial for understanding how paclitaxel-d5 might interact with biological targets.

Chemical Reactions and Properties

The chemical reactions and properties of paclitaxel and its derivatives are complex, with studies focusing on the effects of modifications on its biological activity. For example, modifications to the D-ring of paclitaxel have been explored to understand the role of the oxetane ring in its anticancer activity (Gunatilaka et al., 1999).

Physical Properties Analysis

The physical properties of paclitaxel, such as solubility and formulation into nanoparticles for delivery, have been extensively studied. Innovations in solubilization and delivery methods aim to enhance the therapeutic potential and reduce the side effects of paclitaxel (Ooya et al., 2004).

Chemical Properties Analysis

The chemical properties of paclitaxel, including its interactions with biomolecules and its stability in biological environments, are pivotal for its efficacy as a drug. Studies on paclitaxel's interactions with lipids and other components of biological membranes offer insights into its mechanism of action and potential pathways for targeted delivery (Zhao & Feng, 2005).

Scientific Research Applications

  • Anti-cancer Effects : Paclitaxel-d5 exhibits anti-migrational, anti-invasive, and anti-proliferative effects on human glioma cell lines, with GaMg cells being more sensitive to it than D-54Mg cells (Terzis et al., 1997). It also promotes antitumor immunity by reprogramming tumor-associated macrophages to an M1-like profile (Wanderley et al., 2018). In combination with other compounds, paclitaxel-d5 shows synergistic anticancer effects on lung cancer cells and suppresses tumor growth in a nude mouse xenograft model (Tan et al., 2018).

  • Understanding Pain and Resistance in Cancer Treatment : It is used to study pain in cancer patients and find ways to avoid neurotoxicity that limits paclitaxel therapy (Polomano et al., 2001). Research also explores overcoming paclitaxel resistance in various cancer types, such as breast cancer, by targeting specific genetic pathways or molecular inhibitors (Cai et al., 2014), (Hou et al., 2017).

  • Drug Delivery Systems : Novel drug delivery systems for paclitaxel, like nanoparticles and liposomes, are being studied for targeted therapy and improved efficacy (Zhao et al., 2010), (Xiao et al., 2009).

  • Pharmacogenetics and Biomarker Development : The pharmacogenetics of paclitaxel metabolism is crucial for individualizing dosing for specific tumor sites (Spratlin & Sawyer, 2007). Additionally, researchers are working on developing a biomarker to identify patients who benefit from paclitaxel therapy (Weaver, 2014).

  • Alternative Sources and Metabolic Engineering : Efforts are being made to derive paclitaxel-d5 from alternative sources and manipulate metabolic pathways to meet the community's need for this medicine (Sabzehzari et al., 2020).

Safety And Hazards

Paclitaxel-d5 should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not intended for human or veterinary use .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-JQTCHTAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paclitaxel-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
NB Andriguetti, RZ Hahn, LF Lizot, S Raymundo… - Clinical …, 2018 - Elsevier
Background Paclitaxel (PCT) is a chemotherapeutic drug widely used for the treatment of several types of tumors, and its use is associated with severe adverse events, mainly …
Number of citations: 17 www.sciencedirect.com
A Saito, N Kimura, Y Kaneda, H Ohzawa, H Miyato… - 2021 - researchsquare.com
… of methanol and 20 µL of internal standard reagent IS (Paclitaxel-d5, 1 µg/mL-MeOH) had … Tissue samples (10 mg), to which 20 µL of internal standard reagent (Paclitaxel-d5, 1 µg/mL-…
Number of citations: 3 www.researchsquare.com
P Li, BJ Albrecht, X Yan, M Gao… - … in mass spectrometry, 2013 - Wiley Online Library
… standard, paclitaxel-d5 (benzoylamino), was purchased from Toronto Research Chemicals Inc. (Toronto, Canada). The chemical structures of paclitaxel and paclitaxel-d5 are shown in …
D Luethi, MC Hoener, S Krähenbühl, ME Liechti… - Biochemical …, 2019 - Elsevier
… were extracted with 150 µL IS solution containing chlorzoxazone-d3, efavirenz-d5, LSD-d3, flurbiprofen-d3, metoprolol-d6, midazolam-d6, OH-LSD-d10, omeprazole-d3, paclitaxel-d5, …
Number of citations: 43 www.sciencedirect.com
HC Oh, DW Seo, SH Kim, B Min, J Kim - Digestive diseases and sciences, 2014 - Springer
… The MRM transition is 876.3/308.1 amu for paclitaxel and 881.3/313.1 amu for paclitaxel-d5 (internal standard). A linear calibration curve was plotted in the concentration range of 0.1–…
Number of citations: 22 link.springer.com
JY Cheon, EJ Choi, HJ Lee, HR Koo - 한국분석과학회 학술대회, 2023 - dbpia.co.kr
… Paclitaxel-d5 was used as an internal standard. The mobile phase used to quantify Paclitaxel in human plasma consisted of 0.1% formic acid in water (A) and 0.1% formic acid in …
Number of citations: 0 www.dbpia.co.kr
S Malhi, N Stesco, S Alrushaid, TM Lakowski… - … of Chromatography B, 2017 - Elsevier
… Using DUIS (ESI-APCI) ionization, higher precursor ions for paclitaxel and paclitaxel-D5 were found in the positive-ion mode, whereas reparixin precursor ions were higher in the …
Number of citations: 4 www.sciencedirect.com
L Morosi, P Spinelli, M Zucchetti, F Pretto, A Carrà… - PLoS …, 2013 - journals.plos.org
A sensitive, simple and reproducible protocol for nanoparticle-assisted laser desorption/ionization mass spectrometry imaging technique is described. The use of commercially available …
Number of citations: 63 journals.plos.org
S Giordano, M Zucchetti, A Decio, M Cesca… - Scientific reports, 2016 - nature.com
The penetration of anticancer drugs in solid tumors is important to ensure the therapeutic effect, so methods are needed to understand drug distribution in different parts of the tumor. …
Number of citations: 68 www.nature.com
TK Bergmann, AM Filppula… - British Journal of …, 2016 - Wiley Online Library
… After incubation, samples were taken at different time points by moving the incubation mixture to a stop solution (acetonitrile containing paclitaxel-d5 and HCOOH). Pseudo-first-order …
Number of citations: 20 bpspubs.onlinelibrary.wiley.com

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